molecular formula C21H19N3O2S2 B11104213 ethyl (2E)-(2-carbamothioylhydrazinylidene)(4,5-diphenylthiophen-2-yl)ethanoate

ethyl (2E)-(2-carbamothioylhydrazinylidene)(4,5-diphenylthiophen-2-yl)ethanoate

Cat. No.: B11104213
M. Wt: 409.5 g/mol
InChI Key: JYGSWMMLSVYJPN-NKFKGCMQSA-N
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Description

ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent and its role in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

ETHYL 2-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-(4,5-DIPHENYL-2-THIENYL)ACETATE is unique due to its specific structure, which imparts distinct biological activities. Its combination of functional groups and the thiazole ring system makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl (2E)-2-(carbamothioylhydrazinylidene)-2-(4,5-diphenylthiophen-2-yl)acetate

InChI

InChI=1S/C21H19N3O2S2/c1-2-26-20(25)18(23-24-21(22)27)17-13-16(14-9-5-3-6-10-14)19(28-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H3,22,24,27)/b23-18-

InChI Key

JYGSWMMLSVYJPN-NKFKGCMQSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC(=S)N)/C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC(=S)N)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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